

A Comprehensive Technical Guide to the Physicochemical Properties of Protium

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **protium** (^1H), the most abundant and lightest isotope of hydrogen. The information is curated for researchers, scientists, and professionals in drug development who require a precise understanding of this fundamental element. This document summarizes key quantitative data in structured tables, details the experimental methodologies for their determination, and provides visualizations of relevant concepts and workflows.

Core Physicochemical Properties of Protium

Protium is the most common isotope of hydrogen, accounting for over 99.98% of all hydrogen found in the universe.^{[1][2]} Its nucleus consists of a single proton and no neutrons, making it the simplest atomic nucleus.^[2] This unique composition dictates its fundamental physicochemical properties.

Table 1: Atomic and Nuclear Properties of Protium

Property	Value
Symbol	${}^1\text{H}$
Atomic Number (Z)	1[3]
Mass Number (A)	1[3]
Atomic Mass (Da)	1.007825031898(14)[2]
Nuclear Spin (I)	1/2[4]
Natural Abundance (%)	> 99.98[2]
Stability	Stable[2]

****Table 2: Macroscopic Physical Properties of Protium (as H₂) ****

Property	Value
Melting Point (K)	13.99[5]
Boiling Point (K)	20.271[5]
Density (gas, at STP; g/L)	0.08988[5]
Density (liquid, at m.p.; g/cm ³)	0.07[5]
Solubility in Water (at 298.15 K, 1 atm)	~1.6 mg/L
Triple Point	13.8033 K, 7.041 kPa[5]
Critical Point	32.938 K, 1.2858 MPa[5]

Experimental Protocols for Property Determination

The precise measurement of **protium**'s physicochemical properties relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Determination of Isotopic Abundance by Mass Spectrometry

Objective: To determine the relative abundance of hydrogen isotopes (**protium**, deuterium, and tritium) in a sample.

Methodology:

- **Sample Introduction:** The gaseous hydrogen sample is introduced into the high-vacuum system of a mass spectrometer.
- **Ionization:** The gas molecules are bombarded with a high-energy electron beam, leading to the formation of positively charged molecular ions (H_2^+ , HD^+ , D_2^+ , HT^+ , DT^+ , T_2^+).
- **Acceleration:** The newly formed ions are accelerated by an electric field, imparting the same kinetic energy to all ions.
- **Deflection:** The accelerated ions then enter a magnetic field that is perpendicular to their direction of travel. The magnetic field deflects the ions into circular paths. The radius of this path is dependent on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ions.
- **Detection:** An ion detector, such as an electron multiplier, is positioned to detect the ions as they complete their semicircular path. By varying the magnetic field strength or the accelerating voltage, ions of different m/z ratios can be sequentially focused onto the detector.
- **Data Analysis:** The detector output is a mass spectrum, which is a plot of ion intensity versus m/z . The relative peak heights in the mass spectrum correspond to the relative abundances of the different isotopic molecules.^[6] For accurate quantification, calibration with standard gas mixtures of known isotopic composition is often performed.^[1]

Measurement of Nuclear Spin via Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the nuclear spin of **protium**.

Methodology:

- **Sample Preparation:** A sample containing **protium** (e.g., a hydrogen-containing organic compound) is dissolved in a deuterated solvent and placed in a thin-walled glass NMR tube.
[7]
- **Magnetic Field Application:** The sample is placed within a very strong, uniform magnetic field. The **protium** nuclei, being spin-1/2 particles, align either with (low-energy state) or against (high-energy state) the applied magnetic field.[4]
- **Radiofrequency Pulse:** The sample is irradiated with a short, intense pulse of radiofrequency (RF) energy. This RF pulse perturbs the alignment of the nuclear spins, causing some of them to transition to the higher energy state.
- **Signal Detection:** After the RF pulse, the nuclei relax back to their equilibrium distribution, precessing around the main magnetic field. This precession of the nuclear magnetic moments induces a faint electrical signal in a detector coil surrounding the sample. This signal is known as the Free Induction Decay (FID).
- **Fourier Transform:** The FID is a time-domain signal that is converted into a frequency-domain spectrum using a mathematical operation called a Fourier transform. The resulting NMR spectrum shows sharp peaks at specific frequencies (chemical shifts) corresponding to the different chemical environments of the **protium** nuclei in the molecule. The fact that a signal is observed at all is a direct consequence of the non-zero nuclear spin of **protium**. [8]

Determination of Boiling and Melting Points

Objective: To measure the temperatures at which molecular hydrogen (H₂) undergoes phase transitions from solid to liquid (melting) and from liquid to gas (boiling).

Methodology:

- **Cryostat Setup:** A cryostat, a device capable of maintaining extremely low temperatures, is used to cool the hydrogen sample.[9]
- **Sample Confinement:** A purified sample of hydrogen gas is introduced into a sample cell within the cryostat.

- **Temperature and Pressure Control:** The temperature of the cryostat is precisely controlled, often using liquid helium or liquid nitrogen as a coolant. The pressure within the sample cell is also monitored and controlled.
- **Melting Point Determination:** The hydrogen is first solidified by cooling it below its triple point. The temperature is then slowly increased while the sample is observed. The melting point is the temperature at which the solid and liquid phases are in equilibrium. This can be identified by observing the plateau in the temperature profile as the solid melts.[10]
- **Boiling Point Determination:** After the sample has completely melted, the temperature is further increased. The boiling point is the temperature at which the vapor pressure of the liquid hydrogen equals the surrounding pressure.[11] This is characterized by vigorous boiling of the liquid and a stable temperature during the phase transition. For high-precision measurements, the temperature is measured with a calibrated resistance thermometer, and the pressure is measured with a manometer.[9]

Measurement of Gas Solubility in Water

Objective: To determine the solubility of hydrogen gas in water at a specific temperature and pressure.

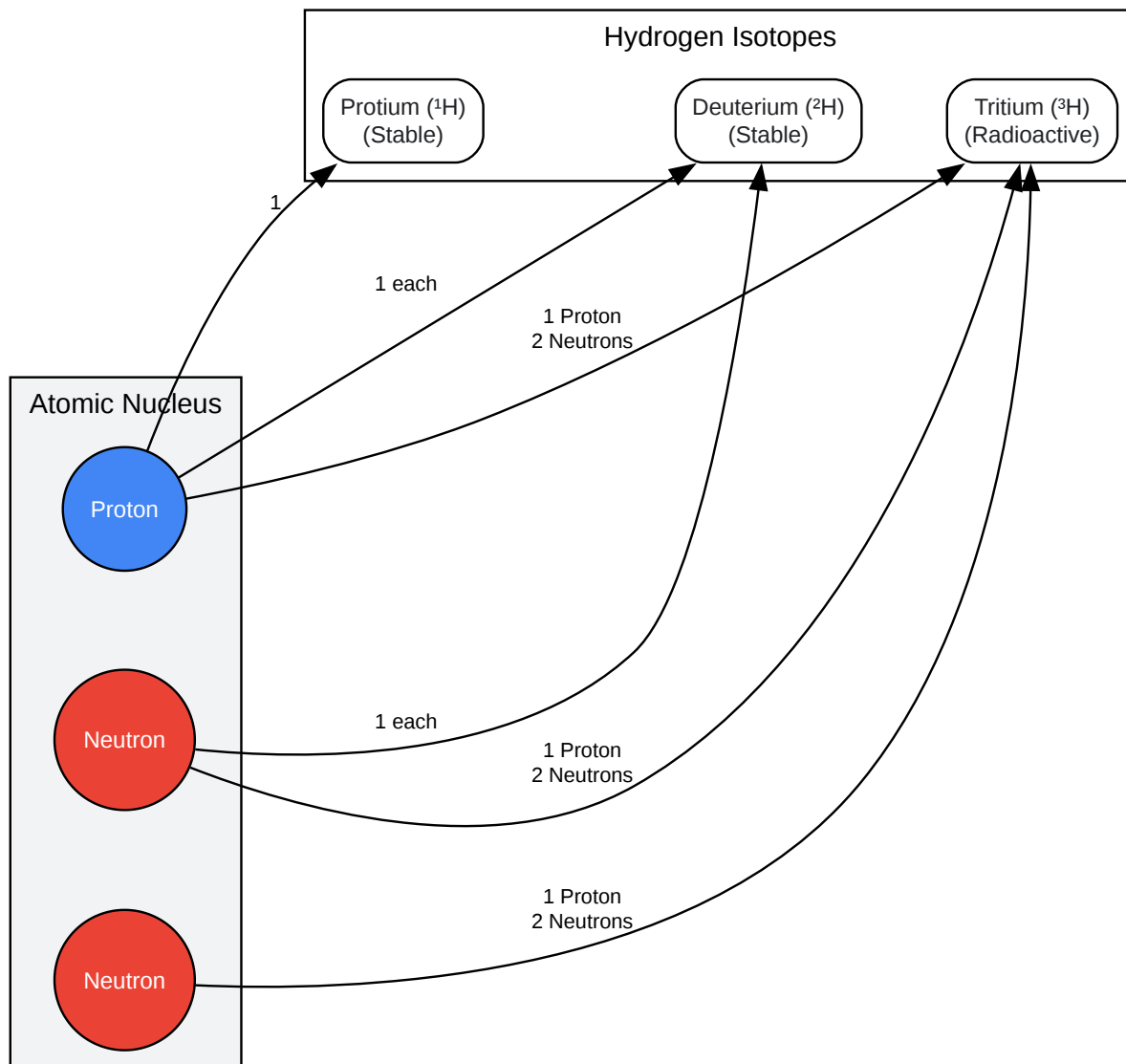
Methodology:

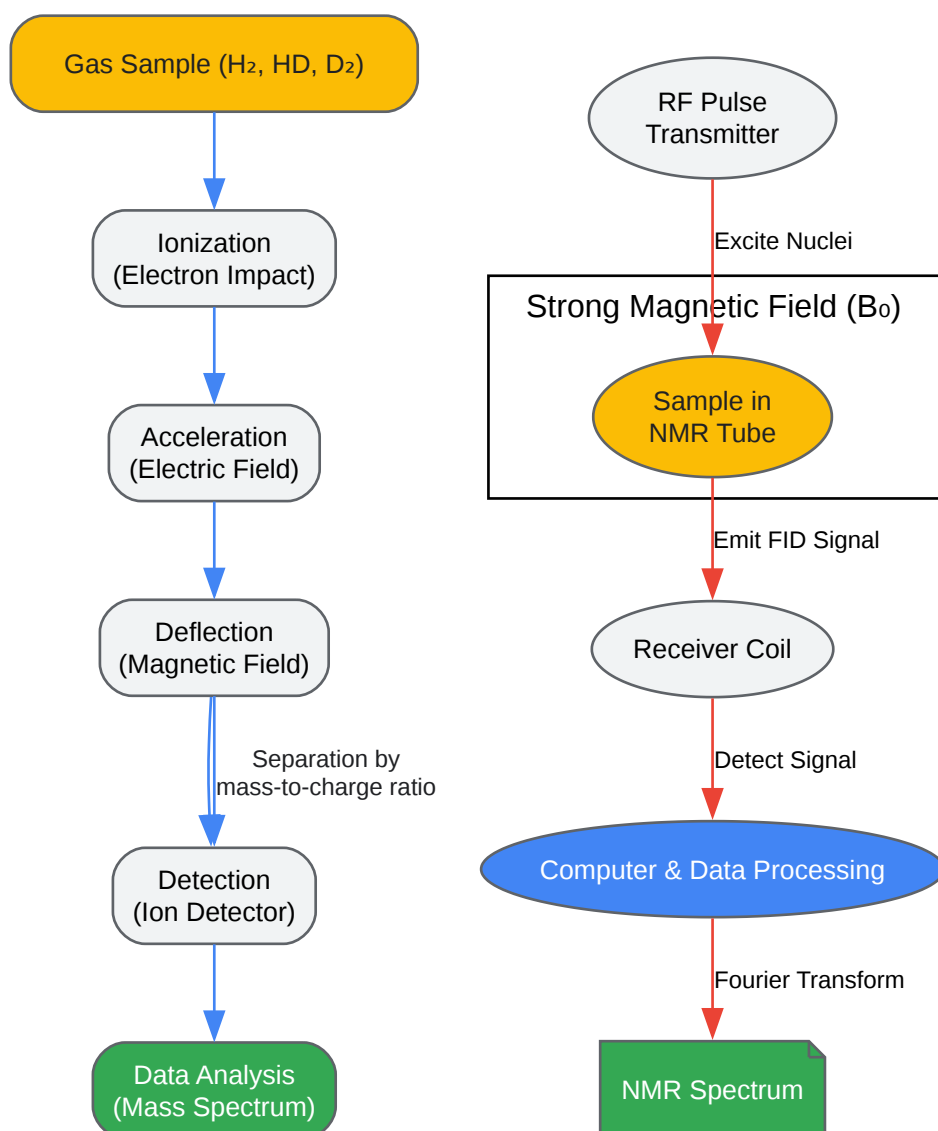
- **Apparatus:** A high-pressure saturation vessel, often lined with an inert material, is used.[12] The vessel is equipped with gas inlet and outlet valves, a pressure gauge, and a temperature control system.
- **Degassing the Solvent:** A known volume of purified water is placed in the vessel, and any dissolved gases are removed, typically by vacuum or by sparging with an inert gas followed by evacuation.
- **Saturation:** Hydrogen gas is introduced into the vessel at the desired pressure. The gas is bubbled through the water to facilitate dissolution and to ensure that the system reaches equilibrium. The system is maintained at a constant temperature.
- **Equilibration:** The mixture is allowed to equilibrate for a sufficient period, during which the amount of dissolved hydrogen reaches a constant value.

- Sampling and Analysis: A known volume of the hydrogen-saturated water is carefully withdrawn from the vessel. The dissolved hydrogen is then exsolved from the water sample, and its volume is measured using a gas burette or a gas chromatograph.[\[12\]](#)[\[13\]](#)
- Calculation: The solubility is calculated from the volume of dissolved gas, the volume of the water sample, and the temperature and pressure at which the gas volume was measured.

Visualizations of Core Concepts and Workflows

The following diagrams, rendered in the DOT language for Graphviz, illustrate key relationships and experimental workflows relevant to the study of **protium**.





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